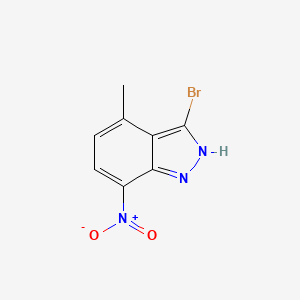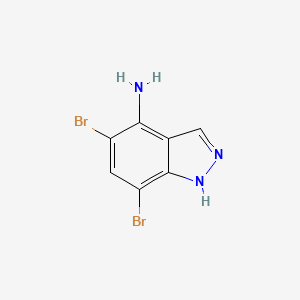![molecular formula C17H27N3O2S B1405630 4-(2-[(2-aminofenil)tio]etil)piperazina-1-carboxilato de tert-butilo CAS No. 1227954-48-4](/img/structure/B1405630.png)
4-(2-[(2-aminofenil)tio]etil)piperazina-1-carboxilato de tert-butilo
Descripción general
Descripción
Piperazine derivatives, such as tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate , are often used as building blocks in the synthesis of various organic compounds. They have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized using this method .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester, include a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos orgánicos
Este compuesto sirve como un bloque de construcción versátil en la síntesis de una amplia gama de nuevos compuestos orgánicos. Sus derivados, como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas, se han sintetizado y estudiado por sus posibles aplicaciones .
Aplicaciones antibacterianas
Las propiedades antibacterianas de los derivados de este compuesto se han evaluado contra varios microorganismos. Los estudios han demostrado una actividad moderada contra cepas Gram-positivas como Staphylococcus aureus y Bacillus subtilis, y cepas Gram-negativas como Escherichia coli y Pseudomonas aeruginosa .
Actividades antifúngicas
Al igual que sus aplicaciones antibacterianas, los derivados del 4-(2-[(2-aminofenil)tio]etil)piperazina-1-carboxilato de tert-butilo también se han probado para actividades antifúngicas. Los resultados indican un potencial para su uso en el desarrollo de agentes antifúngicos .
Investigación anticancerígena
Los compuestos que contienen el anillo de piperazina, debido a su flexibilidad conformacional y átomos de nitrógeno polares, han mostrado promesa en la investigación anticancerígena. Pueden interactuar favorablemente con macromoléculas, lo cual es crucial en el diseño de terapias contra el cáncer .
Tratamientos antiparasitarios
Las características estructurales de los derivados de la piperazina los convierten en candidatos adecuados para el desarrollo de fármacos antiparasitarios. Su capacidad para formar enlaces de hidrógeno y ajustar las propiedades fisicoquímicas moleculares es ventajosa para atacar las infecciones parasitarias .
Desarrollo de antihistamínicos
La capacidad del anillo de piperazina para formar enlaces de hidrógeno y su adecuada alcalinidad y solubilidad en agua lo convierten en un componente importante en el desarrollo de antihistamínicos. Estas propiedades mejoran la interacción con los objetivos biológicos involucrados en las respuestas alérgicas .
Propiedades antidepresivas
La investigación también ha explorado el uso de derivados de la piperazina en el tratamiento de la depresión. La flexibilidad y modificabilidad del anillo de piperazina contribuyen a su potencial efectividad en los fármacos antidepresivos .
Descubrimiento y diseño de fármacos
La incorporación del anillo de piperazina en las moléculas de fármacos es una estrategia sintética significativa en el descubrimiento de fármacos. Su modificabilidad y la capacidad de ajustar las propiedades fisicoquímicas lo convierten en una herramienta valiosa en el diseño de nuevos agentes farmacológicamente activos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They continue to be used as building blocks in the synthesis of a wide range of biologically active compounds .
Propiedades
IUPAC Name |
tert-butyl 4-[2-(2-aminophenyl)sulfanylethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)12-13-23-15-7-5-4-6-14(15)18/h4-7H,8-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAMUHLKADVXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
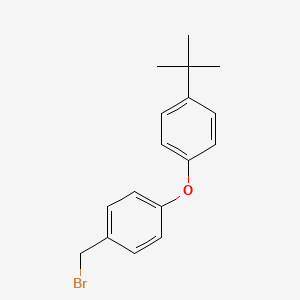
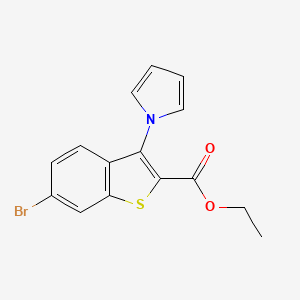
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)


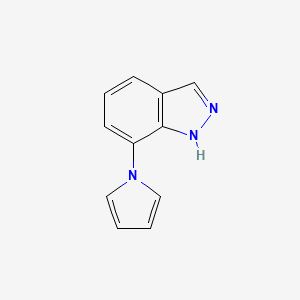
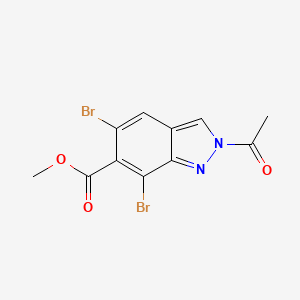


![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)
